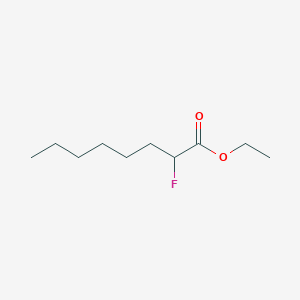

Ethyl 2-fluorooctanoate

Descripción general

Descripción

Ethyl 2-fluorooctanoate is a useful research compound. Its molecular formula is C10H19FO2 and its molecular weight is 190.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Example

A notable synthesis method involves the reaction of ethyl 2-bromooctanoate with acetamide in the presence of potassium fluoride and tetrabutylammonium fluoride under controlled conditions. This method yields ethyl 2-fluorooctanoate with moderate efficiency, as detailed below:

| Reactants | Conditions | Yield |

|---|---|---|

| Ethyl 2-bromooctanoate | 80 °C, nitrogen atmosphere | 38% |

| Acetamide | Mechanical stirring | |

| Potassium fluoride | Addition during reaction | |

| Tetrabutylammonium fluoride | Catalytic role |

Pharmaceutical Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of resulting compounds.

- Antifungal Agents : It plays a key role in synthesizing voriconazole, an antifungal medication. The synthesis involves multiple steps where this compound is transformed into biologically active intermediates.

- Enzyme Inhibitors : Research has shown that derivatives of this compound can inhibit specific enzymes, making them potential candidates for drug development targeting various diseases.

Case Study: Voriconazole Synthesis

A study demonstrated the efficient synthesis of voriconazole from this compound through a series of reactions. The optimized conditions yielded significant amounts of the desired product:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Initial Reaction | This compound + NH₃ | Room Temperature | High |

| Intermediate Formation | Treatment with formamide | Elevated Temperature | Moderate |

Agrochemicals

In agrochemical applications, this compound is utilized as a building block for developing herbicides and pesticides. Its ability to modify biological pathways in plants makes it valuable in creating effective agricultural chemicals.

Material Science Applications

This compound is also explored in materials science, particularly in developing liquid crystal displays (LCDs). Its incorporation into liquid crystal mixtures enhances the electro-optical properties necessary for advanced display technologies.

Application in Liquid Crystals

The compound's chiral nature allows it to be used in creating chiral smectic electro-optic devices, which are essential for high-performance LCDs:

| Property | Description |

|---|---|

| Chiral Smectic Phase | Enhances electro-optical response |

| Thermal Stability | Suitable for high-temperature applications |

Análisis De Reacciones Químicas

Acid/Base-Catalyzed Hydrolysis

The ester undergoes hydrolysis in aqueous acidic or basic conditions:

-

Acidic Hydrolysis : Produces 2-fluorooctanoic acid and ethanol.

-

Basic Hydrolysis (Saponification) : Forms the sodium salt of 2-fluorooctanoic acid.

Example Conditions :

| Reactant | Catalyst | Temperature | Product |

|---|---|---|---|

| Ethyl 2-fluorooctanoate | HCl | Reflux | 2-fluorooctanoic acid |

| This compound | NaOH | 80°C | Sodium 2-fluorooctanoate |

Enzymatic Hydrolysis

Pseudomonas lipase enables stereoselective hydrolysis:

-

Conditions : Phosphate buffer (pH 7.0), 5 hours, 16% conversion .

-

Outcome : Preferential hydrolysis retains the (R)-configuration, yielding (R)-2-fluorooctanoic acid .

Halogenation Reactions

This compound participates in electrophilic halogenation. A patent describes bromination under controlled conditions:

-

Reactants : this compound, bromine (Br₂).

-

Conditions : Dissolved in dichloromethane at 5°C, followed by quenching with sodium thiosulfate .

-

Product : Brominated derivatives (exact structure unspecified due to limited experimental details) .

Elimination Reactions

The β-fluorine atom facilitates elimination under basic conditions, forming α,β-unsaturated esters:

-

Proposed Mechanism : Base-induced dehydrofluorination generates a double bond.

-

Example Reagents : KOtBu or DBU in THF.

Stability and Reactivity Considerations

Propiedades

Número CAS |

7740-65-0 |

|---|---|

Fórmula molecular |

C10H19FO2 |

Peso molecular |

190.25 g/mol |

Nombre IUPAC |

ethyl 2-fluorooctanoate |

InChI |

InChI=1S/C10H19FO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3 |

Clave InChI |

NFDMKHDTJTUURN-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C(=O)OCC)F |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.